

# The Role of Butyrophilin-like 3 (BTNL3) in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

BTNL3 Human Pre-designed
siRNA Set A

Cat. No.:

B2617357

Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The butyrophilin-like (BTNL) family of molecules, structurally related to the B7 co-stimulatory family, is emerging as a critical regulator of immune responses, particularly in the context of cancer. This technical guide focuses on Butyrophilin-like 3 (BTNL3), a type I transmembrane protein, and its intricate involvement in modulating anti-tumor immunity. In conjunction with its binding partner, BTNL8, BTNL3 plays a significant role in the activation and regulation of specific subsets of  $\gamma\delta$  T cells. This document provides an in-depth overview of the current understanding of BTNL3's function in cancer immunology, including its expression in tumor tissues, its signaling pathways, and the methodologies used to investigate its function. Quantitative data are presented in structured tables, and key molecular interactions and experimental workflows are visualized through detailed diagrams.

### Introduction to BTNL3

Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family, which are immunoglobulin superfamily proteins that share structural homology with the B7 family of co-stimulatory and co-inhibitory molecules.[1][2] BTNL3 is primarily expressed in epithelial tissues and plays a crucial role in immune surveillance.[3] A key feature of BTNL3 biology is its formation of a heterodimer with Butyrophilin-like 8 (BTNL8). This BTNL3/BTNL8 complex is essential for its function, as neither protein is efficiently expressed on the cell surface in the absence of the other.[4] The



primary immunological function of the BTNL3/BTNL8 heterodimer is the regulation of specific subsets of  $y\delta$  T cells, particularly those expressing the Vy4 T cell receptor (TCR).[4][5]

## **BTNL3 Expression in Cancer**

The expression of BTNL3 is notably altered in certain malignancies, particularly in colon cancer. Multiple studies utilizing datasets from The Cancer Genome Atlas (TCGA) and other cohorts have demonstrated a significant downregulation of BTNL3 and BTNL8 mRNA in colon tumors compared to adjacent normal tissue.[6] This reduction in BTNL expression in the tumor microenvironment is hypothesized to be a mechanism of immune evasion, as it would lead to a decrease in the activation of tumor-infiltrating  $\gamma\delta$  T cells.[1]

# Table 1: BTNL3 and BTNL8 mRNA Expression in Colorectal Cancer



| Dataset        | Gene            | Tissue          | Expressi<br>on Level<br>(log2<br>median-<br>centered<br>intensity) | Number<br>of<br>Samples<br>(Normal) | Number<br>of<br>Samples<br>(Tumor) | Referenc<br>e |
|----------------|-----------------|-----------------|--------------------------------------------------------------------|-------------------------------------|------------------------------------|---------------|
| TCGA           | BTNL3           | Normal<br>Colon | Higher                                                             | 19                                  | 101                                | [1][7]        |
| Colon<br>Tumor | Lower           | [1][7]          |                                                                    | _                                   | _                                  | _             |
| BTNL8          | Normal<br>Colon | Higher          | 19                                                                 | 101                                 | [1][7]                             |               |
| Colon<br>Tumor | Lower           | [1][7]          |                                                                    |                                     |                                    | _             |
| Skrzypczak     | BTNL3           | Normal<br>Colon | Higher                                                             | 24                                  | 45                                 | [1][7]        |
| Colon<br>Tumor | Lower           | [1][7]          |                                                                    |                                     |                                    |               |
| BTNL8          | Normal<br>Colon | Higher          | 24                                                                 | 45                                  | [1][7]                             |               |
| Colon<br>Tumor | Lower           | [1][7]          |                                                                    |                                     |                                    | _             |

### **BTNL3-Mediated Immune Cell Modulation**

The BTNL3/BTNL8 heterodimer directly engages the Vy4 TCR on y $\delta$  T cells, leading to TCR-dependent activation.[8][9] This interaction is characterized by the upregulation of T cell activation markers such as CD69 and 4-1BB (TNFRSF9), as well as downregulation of the TCR on the cell surface, a hallmark of recent TCR engagement.[10][11][12] While this interaction clearly indicates a co-stimulatory function, studies have not consistently demonstrated a subsequent increase in the production of effector cytokines such as IFN-y or



TNF- $\alpha$ .[10][13] This suggests a more nuanced role for BTNL3/BTNL8 in  $\gamma\delta$  T cell regulation, possibly in their homing, maturation, or maintenance in a semi-activated state within tissues.[5]

Table 2: Functional Consequences of BTNL3/BTNL8

**Engagement on Vy4+ T Cells** 

| Parameter                       | Observation                                     | Implication                               | Reference   |
|---------------------------------|-------------------------------------------------|-------------------------------------------|-------------|
| TCR Downregulation              | Significant<br>downregulation of<br>surface TCR | TCR-dependent signaling initiated         | [4][10][11] |
| CD69 Upregulation               | Increased expression                            | Early T cell activation                   | [11][12]    |
| 4-1BB (TNFRSF9)<br>Upregulation | Increased expression                            | Co-stimulatory signal received            | [10]        |
| IFN-y Production                | No appreciable increase                         | Potential for non-<br>cytolytic functions | [10][13]    |
| TNF-α Production                | No appreciable increase                         | Potential for non-<br>cytolytic functions | [13]        |

# **Signaling Pathways**

The interaction between the BTNL3/BTNL8 heterodimer on an antigen-presenting cell or tumor cell and the Vy4 TCR on a  $y\delta$  T cell initiates a downstream signaling cascade. While the precise intracellular signaling molecules downstream of the Vy4 TCR in this context are not fully elucidated, the observed upregulation of activation markers confirms the initiation of a TCR-dependent signaling pathway.





Click to download full resolution via product page

BTNL3/BTNL8 signaling in Vy4+ y $\delta$  T cells.

## **Experimental Protocols**

Investigating the immunological function of BTNL3 typically involves a series of in vitro experiments to reconstitute the interaction between BTNL3/BTNL8 and Vy4+  $\gamma\delta$  T cells.



# General Protocol for HEK293T Cell Transfection with BTNL3 and BTNL8 Plasmids

This protocol outlines the transient transfection of Human Embryonic Kidney 293T (HEK293T) cells to express the BTNL3/BTNL8 heterodimer on their surface.

- Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO2 incubator.
- Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection Complex Preparation:
  - In a sterile tube, dilute plasmids encoding human BTNL3 and BTNL8 in a serum-free medium such as Opti-MEM.
  - In a separate tube, add a suitable transfection reagent (e.g., lipofectamine-based or polyethylenimine).
  - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- Transfection: Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.
- Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
- Verification: Confirm protein expression by flow cytometry using antibodies specific for BTNL3 or BTNL8, or by Western blot.

# Co-culture of Transfected HEK293T Cells with Human Vy4+ T Cells

This protocol describes the co-culture of BTNL3/BTNL8-expressing HEK293T cells with isolated human Vy4+ T cells to assess T cell activation.



 Isolation of yδ T Cells: Isolate primary human yδ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

#### · Co-culture Setup:

- Harvest the transfected HEK293T cells (expressing BTNL3/BTNL8 or an empty vector control) and seed them in a 96-well plate.
- $\circ$  Add the isolated y $\delta$  T cells to the wells containing the HEK293T cells at a specific effector-to-target ratio (e.g., 1:1, 5:1).
- Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
- Analysis of T Cell Activation:
  - Harvest the non-adherent T cells from the co-culture.
  - Stain the T cells with fluorescently labeled antibodies against surface markers such as CD3, TCR Vy4, CD69, and 4-1BB.
  - Analyze the stained cells by flow cytometry to quantify the percentage of activated T cells and the mean fluorescence intensity (MFI) of activation markers.
  - For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture, then fix, permeabilize, and stain for cytokines like IFN-γ and TNF-α.





Click to download full resolution via product page

Experimental workflow for BTNL3/BTNL8 functional analysis.

## **Therapeutic Implications and Future Directions**

The downregulation of BTNL3 in colorectal cancer and its role in activating a specific subset of anti-tumoral  $\gamma\delta$  T cells make it an attractive target for cancer immunotherapy.[3][6] The development of agonistic antibodies or other agents that can mimic the co-stimulatory function of the BTNL3/BTNL8 heterodimer could potentially restore or enhance  $\gamma\delta$  T cell-mediated antitumor responses in patients with low BTNL3 expression. Further research is needed to fully elucidate the downstream signaling pathways activated by BTNL3/BTNL8 engagement and to understand the full spectrum of its immunomodulatory functions in different cancer contexts. A



deeper understanding of the mechanisms regulating BTNL3 expression in tumors will also be crucial for the development of effective therapeutic strategies.

### Conclusion

BTNL3, in partnership with BTNL8, is a key regulator of Vy4+  $\gamma\delta$  T cell activity. Its downregulation in colorectal cancer highlights a potential mechanism of immune escape by tumors. The ability of the BTNL3/BTNL8 complex to provide a co-stimulatory signal to this important subset of tissue-resident lymphocytes underscores its potential as a novel target for cancer immunotherapy. The experimental frameworks outlined in this guide provide a basis for further investigation into the biology of BTNL3 and its therapeutic manipulation for the benefit of cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Altered expression of Butyrophilin (BTN) and BTN-like (BTNL) genes in intestinal inflammation and colon cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Catenin Drives Butyrophilin-like Molecule Loss and γδ T-cell Exclusion in Colon Cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrophilin-like 3 Directly Binds a Human Vy4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrophilin-like 3 Directly Binds a Human Vy4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The γδ T cell receptor combines innate with adaptive immunity by utilizing spatially distinct regions for agonist-selection and antigen responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of Butyrophilin-like 3 (BTNL3) in Cancer Immunology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2617357#btnl3-s-involvement-in-cancer-immunology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com